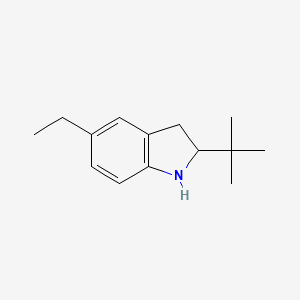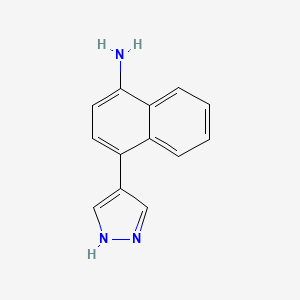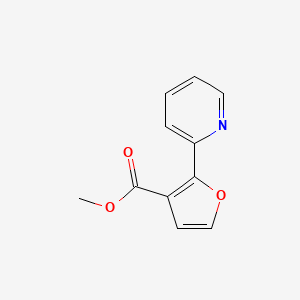
5-fluoro-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-nitroaniline and methylamine.
Reduction: The nitro group of 5-fluoro-2-nitroaniline is reduced to an amine group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Cyclization: The resulting 5-fluoro-2-aminobenzene is then subjected to cyclization with methylamine under acidic conditions to form the quinoline ring structure.
Methylation: Finally, the compound is methylated at the nitrogen atom to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-fluoro-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-fluoro-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5-fluoro-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-fluoroquinoline: Shares the quinoline core structure but lacks the methyl and methylamino substituents.
1-methyl-3-(methylamino)quinoline: Similar structure but without the fluorine atom.
3,4-dihydroquinolin-2(1H)-one: Lacks both the fluorine and methylamino groups.
Uniqueness
5-fluoro-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both the fluorine atom and the methylamino group, which may confer distinct biological and chemical properties compared to its analogs. These structural features can influence its reactivity, binding affinity, and overall efficacy in various applications.
Eigenschaften
Molekularformel |
C11H13FN2O |
|---|---|
Molekulargewicht |
208.23 g/mol |
IUPAC-Name |
5-fluoro-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C11H13FN2O/c1-13-9-6-7-8(12)4-3-5-10(7)14(2)11(9)15/h3-5,9,13H,6H2,1-2H3 |
InChI-Schlüssel |
SZDXXJLYRBZAEN-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CC2=C(C=CC=C2F)N(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride](/img/structure/B11893916.png)



![4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11893933.png)
![2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11893937.png)



